1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
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Overview
Description
VH 032 amide-PEG3-amine is a functionalized von-Hippel-Lindau protein ligand. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound incorporates an E3 ligase ligand and a polyethylene glycol linker, making it ready for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-PEG3-amine involves multiple steps, starting with the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:
Functionalization of von-Hippel-Lindau Ligand: The von-Hippel-Lindau ligand is functionalized with a terminal carboxyl group.
PEG Linker Attachment: A polyethylene glycol linker is attached to the functionalized von-Hippel-Lindau ligand.
Amine Conjugation: The final step involves the conjugation of an amine group to the PEG linker
Industrial Production Methods
Industrial production methods for VH 032 amide-PEG3-amine are not widely documented. the synthesis generally follows the same multi-step process as described above, with optimization for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
VH 032 amide-PEG3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The PEG linker allows for conjugation to other molecules, such as target protein ligands.
Common Reagents and Conditions
Reagents: Common reagents include carboxyl-activated von-Hippel-Lindau ligand, polyethylene glycol, and amine-containing compounds.
Conditions: Typical conditions involve mild temperatures and neutral pH to maintain the integrity of the functional groups.
Major Products
The major product formed from these reactions is the VH 032 amide-PEG3-amine itself, which is used as a building block for further conjugation in PROTAC development .
Scientific Research Applications
VH 032 amide-PEG3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Facilitates the targeted degradation of specific proteins within cells.
Medicine: Potential therapeutic applications in cancer treatment by degrading oncogenic proteins.
Industry: Utilized in the development of novel drug delivery systems .
Mechanism of Action
VH 032 amide-PEG3-amine exerts its effects by hijacking the von-Hippel-Lindau E3 ubiquitin ligase component. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparison with Similar Compounds
Similar Compounds
VH 032 amide-PEG2-acid: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG1-CO2H: Another PROTAC building block with a different ligand and linker structure.
Uniqueness
VH 032 amide-PEG3-amine is unique due to its specific combination of the von-Hippel-Lindau ligand, PEG3 linker, and terminal amine group. This combination allows for efficient conjugation and targeted protein degradation, making it a valuable tool in PROTAC research and development .
Properties
Molecular Formula |
C30H47Cl2N5O7S |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H |
InChI Key |
JUGLITFMQVMQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Origin of Product |
United States |
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